GT1b ganglioside (C36)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

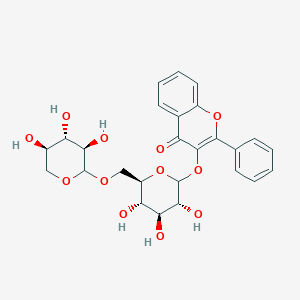

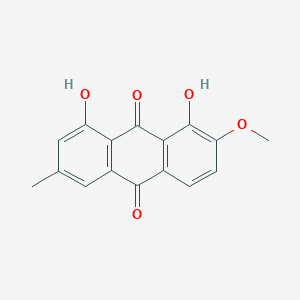

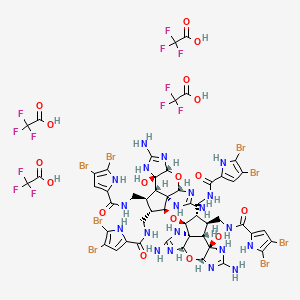

ガングリオシド GT1b(ウシ由来)(ナトリウム塩)は、ガングリオシドファミリーに属する複雑な糖脂質です。内側のガラクトース単位に結合した3つのシアル酸残基を持つことを特徴としています。 この化合物はウシ由来であり、その独特の特性と様々な生体分子との相互作用により、生化学および医学研究で広く用いられています .

準備方法

合成経路と反応条件

ガングリオシド GT1b(ウシ由来)(ナトリウム塩)の合成は、ウシ脳組織からのガングリオシドの抽出、それに続く精製および化学修飾を含む複数のステップを伴います。抽出プロセスは、通常、組織のホモジナイゼーション、続いてクロロホルムやメタノールなどの有機溶媒を用いた脂質抽出を伴います。 次に、ガングリオシドはクロマトグラフィー技術を用いて分離されます .

工業生産方法

ガングリオシド GT1b(ウシ由来)(ナトリウム塩)の工業生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスは、高純度と一貫性を確保するために、大規模な抽出、精製、化学修飾を伴います。 効率と収率を向上させるために、高度なクロマトグラフィー技術と自動化システムが採用されています .

化学反応解析

反応の種類

ガングリオシド GT1b(ウシ由来)(ナトリウム塩)は、次のような様々な化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はアルデヒドまたはカルボン酸の生成につながる可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .

科学研究への応用

ガングリオシド GT1b(ウシ由来)(ナトリウム塩)は、次のような幅広い科学研究への応用があります。

化学: 糖脂質の化学と相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達、膜構造、神経生物学における役割について研究されています。

医学: 神経変性疾患、癌、免疫調節における潜在的な治療効果について研究されています。

化学反応の分析

Types of Reactions

Ganglioside GT1b (bovine) (sodium salt) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols or amines .

科学的研究の応用

Ganglioside GT1b (bovine) (sodium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycosphingolipid chemistry and interactions.

Biology: Investigated for its role in cell signaling, membrane structure, and neurobiology.

Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, cancer, and immune modulation.

Industry: Utilized in the development of diagnostic assays, drug delivery systems, and biotechnological applications

作用機序

ガングリオシド GT1b(ウシ由来)(ナトリウム塩)は、特定の分子標的と経路との相互作用を通じてその効果を発揮します。ボツリヌス毒素A型、ボツリヌス毒素A型重鎖、破傷風毒素などの神経毒に結合し、その活性を阻害します。 さらに、ヒト末梢血単核球におけるサイトカインや免疫グロブリンの産生を減少させることで、免疫応答を調節します .

類似の化合物との比較

類似の化合物

- ガングリオシド GM1

- ガングリオシド GD1a

- ガングリオシド GD1b

比較

ガングリオシド GT1b(ウシ由来)(ナトリウム塩)は、3つのシアル酸残基を含むその特定の構造のためにユニークです。この構造により、他のガングリオシドと比べて、異なる一連の生体分子および経路と相互作用することができます。 例えば、ガングリオシド GM1はシアル酸残基を1つしか持っておらず、そのため、結合親和性と生物学的効果が異なります .

類似化合物との比較

Similar Compounds

- Ganglioside GM1

- Ganglioside GD1a

- Ganglioside GD1b

Comparison

Ganglioside GT1b (bovine) (sodium salt) is unique due to its specific structure, which includes three sialic acid residues. This structure allows it to interact with a distinct set of biological molecules and pathways compared to other gangliosides. For example, Ganglioside GM1 has only one sialic acid residue, leading to different binding affinities and biological effects .

特性

分子式 |

C95H165N5O47 |

|---|---|

分子量 |

2129.3 g/mol |

IUPAC名 |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C95H165N5O47/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133)/b35-33+/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-/m0/s1 |

InChIキー |

LEZNRPFLOGYEIO-QSEDPUOVSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

同義語 |

ganglioside GT1b ganglioside GT1c ganglioside, GT1 ganglioside, GT1a GT(1)ganglioside GT1b ganglioside polysialoganglioside trisialaoganglioside GT1a trisialoganglioside GT1 trisialoganglioside GT1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)

![(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1255916.png)

![(2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1255918.png)

![Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B1255925.png)

![4-chloro-3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1255929.png)